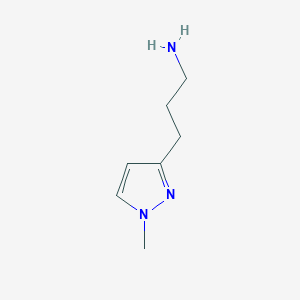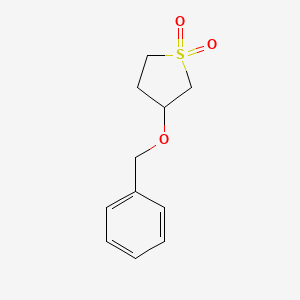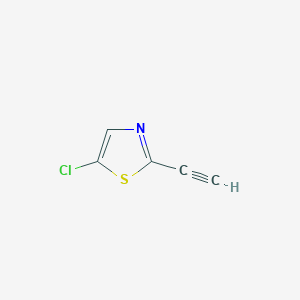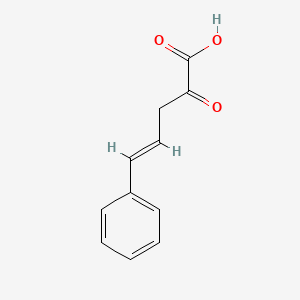
2-Oxo-5-phenylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-phenylpent-4-enoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetoacetic ester, followed by cyclization and subsequent oxidation . Another method includes the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods: Flow microreactor systems, for instance, offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme catalysis and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Oxo-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in keto-acid metabolism. The compound’s keto group can undergo nucleophilic attack, leading to various biochemical transformations .
Comparison with Similar Compounds
2-Oxopent-4-enoic acid: Shares a similar structure but lacks the phenyl group.
4-Phenyl-4-pentenoic acid: Similar structure but differs in the position of the keto group.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(E)-2-oxo-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H10O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,13,14)/b7-4+ |
InChI Key |
QFPRWLORAZXVKK-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(=O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


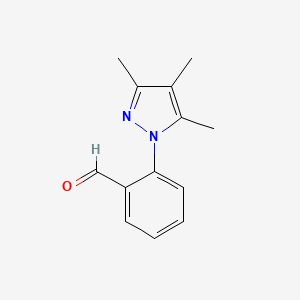
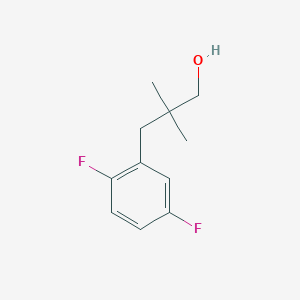

![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

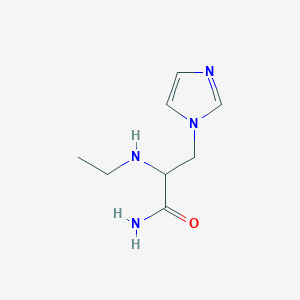
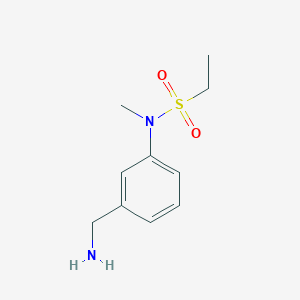
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

